![molecular formula C14H11ClFNO4S B2942354 2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid CAS No. 794584-38-6](/img/structure/B2942354.png)
2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid” is a chemical compound with the molecular formula C14H11ClFNO4S . It has a molecular weight of 343.8 g/mol . The compound is also known by its IUPAC name "{[(4-chloro-2-fluorophenyl)sulfonyl]amino}acetic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C8H7ClFNO4S/c9-5-1-2-7(6(10)3-5)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)" . The compound has a complex structure with several functional groups, including a chloro group, a fluoro group, a sulfonyl group, and an amino group .Physical And Chemical Properties Analysis
This compound has several computed properties, including a XLogP3-AA of 2.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . The compound also has a topological polar surface area of 91.8 Ų .Scientific Research Applications
- Research : N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides were synthesized and evaluated for anti-inflammatory activity. Among them, N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide showed excellent anti-inflammatory activity, comparable to diclofenac sodium .
- Findings : Certain derivatives of this compound demonstrated analgesic activity in preclinical studies .
- Results : Some derivatives of 2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid were evaluated for ulcerogenic index. Notably, specific compounds exhibited low ulcerogenic potential .
- Method : Proton nuclear magnetic resonance techniques were used to study the most stable stereoisomers .
- Research : Fe3O4-UiO-66-NH2, a material containing this compound, showed good adsorption performance for 2,4-dichlorophenoxyacetic acid (2,4-D) .
Anti-Inflammatory Activity
Analgesic Properties
Ulcerogenic Index Assessment
Molecular Conformation Studies
Adsorption Studies
Synthesis and Characterization
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target inflammatory pathways .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit anti-inflammatory activity .
Result of Action
Compounds with similar structures have been found to exhibit anti-inflammatory activity .
properties
IUPAC Name |
2-[4-[(4-chloro-2-fluorophenyl)sulfonylamino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c15-10-3-6-13(12(16)8-10)22(20,21)17-11-4-1-9(2-5-11)7-14(18)19/h1-6,8,17H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRDNBAUBULJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.